1-(3-chloro-4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
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Description
1-(3-chloro-4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C17H12ClFN6O2 and its molecular weight is 386.77. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
A study by Bektaş et al. (2007) demonstrated the synthesis of novel 1,2,4-triazole derivatives, with some compounds exhibiting good or moderate antimicrobial activities against test microorganisms. This research highlights the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Photoinduced Molecular Rearrangements
Buscemi, Vivona, and Caronna (1996) investigated the photochemistry of 1,2,4-oxadiazoles and their ability to undergo molecular rearrangements in the presence of nitrogen nucleophiles, forming 1,2,4-triazoles, indazoles, and benzimidazoles. This work suggests applications in synthetic chemistry, especially in the synthesis of complex heterocyclic compounds (Buscemi, Vivona, & Caronna, 1996).
Anticancer Evaluation
The design and synthesis of azole derivatives, including 1,2,4-triazole and 1,3,4-oxadiazole derivatives, have been explored for their antimicrobial and anticancer activities. Yakantham, Sreenivasulu, and Raju (2019) synthesized a series of compounds tested against various human cancer cell lines, showing that all compounds demonstrated good to moderate activity. This highlights the potential of these compounds in anticancer drug development (Yakantham, Sreenivasulu, & Raju, 2019).
Nonlinear Optical Characterization
Chandrakantha et al. (2011) focused on the synthesis and nonlinear optical characterization of 1,3,4-oxadiazole derivatives containing a 2-fluoro-4-methoxyphenyl group. These compounds were evaluated using the open-aperture z-scan experiment, indicating potential applications in optoelectronics, particularly as optical limiters (Chandrakantha et al., 2011).
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN6O2/c1-26-11-5-2-9(3-6-11)16-21-17(27-23-16)14-15(20)25(24-22-14)10-4-7-13(19)12(18)8-10/h2-8H,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYHEKZTDUOAEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4)F)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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